N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide
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Description
N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s derivatives have shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules are involved in various physiological processes, including inflammation, pain perception, and fever generation .
Pharmacokinetics
The compound’s derivatives have been synthesized and evaluated for anti-inflammatory activity . The compound’s derivatives with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Result of Action
The inhibition of COX enzymes by N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This results in a reduction in inflammation, pain, and fever .
Action Environment
The action, efficacy, and stability of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide can be influenced by various environmental factors. For instance, the presence of O-alkyl moiety at position 2, 3, and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory activity
Cellular Effects
Benzothiazole derivatives have shown inhibitory effects on COX-1 and COX-2 enzymes, which play a crucial role in inflammation
Molecular Mechanism
The molecular mechanism of action of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide is not well-defined. Benzothiazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, suggesting a potential mechanism of action
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13(2)7-11-10-12-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWDATDHZDWTPZ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853356-13-5 |
Source
|
Record name | N'-(1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLIMIDOFORMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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